molecular formula C9H8N2O2 B1369149 methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 394223-02-0

methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No. B1369149
M. Wt: 176.17 g/mol
InChI Key: HWOQCGSIDCQVRM-UHFFFAOYSA-N
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Patent
US08987269B2

Procedure details

To a solution of methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (H-1) (880 mg, 5.0 mmol) in MeOH (2 mL) was added NH3.H2O (6 mL). The reaction was heated at 80° C. overnight. After being cooled to room temperature, the mixture was concentrated in vacuo to afford the title compound (805 mg) as a yellow solid, which was used for the next step without further purification. MS (m/z): 162 (M+1)+.
Quantity
880 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[C:2]1[C:10]([O:12]C)=O.[NH3:14].O>CO>[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[C:2]1[C:10]([NH2:14])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
880 mg
Type
reactant
Smiles
N1C(=CC=2C1=NC=CC2)C(=O)OC
Name
Quantity
6 mL
Type
reactant
Smiles
N.O
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After being cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1C(=CC=2C1=NC=CC2)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 805 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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